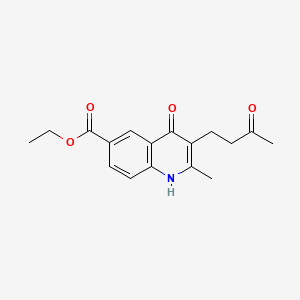![molecular formula C12H17N3O3 B5699763 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, also known as MPP+, is a toxic compound that has been extensively studied in scientific research. This compound has been used to study the mechanism of action of Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ inhibits mitochondrial respiration by binding to complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ has been shown to selectively kill dopamine neurons in the substantia nigra, which is the area of the brain that is most affected in Parkinson's disease. 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ also causes oxidative stress and inflammation, which are thought to play a role in the development of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is a potent neurotoxin that selectively kills dopamine neurons, which makes it an ideal tool for studying the mechanisms of Parkinson's disease. However, 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is also highly toxic and must be handled with care. In addition, 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is not a perfect model for Parkinson's disease, as it does not replicate all of the features of the disease.
Orientations Futures
There are many future directions for 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ research. One area of research is to develop new treatments for Parkinson's disease based on the mechanisms of 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ toxicity. Another area of research is to use 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ as a tool to study other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, researchers can use 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ to study the effects of environmental toxins on the brain and develop new strategies for preventing and treating neurodegenerative disorders.
Méthodes De Synthèse
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a prodrug that is converted to 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ in the brain. MPTP is converted to 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ by the enzyme monoamine oxidase-B (MAO-B). 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is then taken up by dopamine neurons, where it inhibits mitochondrial respiration and leads to cell death.
Applications De Recherche Scientifique
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ has been used extensively in scientific research to study the mechanism of action of Parkinson's disease and other neurodegenerative disorders. 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is a potent neurotoxin that selectively kills dopamine neurons, which are the cells that are lost in Parkinson's disease. By studying the effects of 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ on dopamine neurons, researchers can gain insight into the mechanisms of Parkinson's disease and develop new treatments for this debilitating disorder.
Propriétés
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-8-11(15(17)18)2-3-12(10)16/h2-3,8,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTJVMVMZPOGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5432049 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)

![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)
![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)


![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)


![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)

![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)